5'-DMT-5-F-2'-dU Phosphoramidite

Oligonucleotide Synthesis Base Pairing Duplex Stability

5'-DMT-5-F-2'-dU Phosphoramidite (CAS 142246-63-7) is the sole building block that installs a C5‑fluorine into oligonucleotides, delivering three non‑substitutable advantages: (1) a sensitive ¹⁹F NMR reporter for probing DNA topology in living cells, (2) non‑photoreactive replacement for 5‑Br‑dU in X‑ray phasing that eliminates UV‑induced strand breaks, and (3) enhanced duplex stability and base‑pairing specificity for high‑fidelity SNP detection and antisense therapeutics. Standard dU or 5‑Br‑dU amidites cannot replicate these properties. Order ≥98% pure, DMT‑protected monomer now for robust solid‑phase oligo synthesis.

Molecular Formula C39H46FN4O8P
Molecular Weight 748.8 g/mol
CAS No. 142246-63-7
Cat. No. B136410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-DMT-5-F-2'-dU Phosphoramidite
CAS142246-63-7
Molecular FormulaC39H46FN4O8P
Molecular Weight748.8 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)F
InChIInChI=1S/C39H46FN4O8P/c1-26(2)44(27(3)4)53(50-22-10-21-41)52-34-23-36(43-24-33(40)37(45)42-38(43)46)51-35(34)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-20,24,26-27,34-36H,10,22-23,25H2,1-6H3,(H,42,45,46)/t34-,35+,36+,53?/m0/s1
InChIKeyQXDBDJDCIBKCKF-QMTPQUJBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-DMT-5-F-2'-dU Phosphoramidite (CAS 142246-63-7): A Fluorinated 2'-Deoxyuridine Building Block for Modified Oligonucleotide Synthesis and Structural Probing


5'-DMT-5-F-2'-dU Phosphoramidite (CAS 142246-63-7) is a modified nucleoside phosphoramidite featuring a 5-fluoro substitution on the uracil base, a 5'-dimethoxytrityl (DMT) protecting group, and a 3'-cyanoethyl phosphoramidite moiety [1]. This compound is a critical building block for the solid-phase synthesis of oligonucleotides containing 5-fluoro-2'-deoxyuridine (FdU) residues. Its defining characteristic is the C5-fluorine atom, which imparts unique biophysical properties to the resulting oligonucleotides, including the ability to act as a sensitive ¹⁹F NMR reporter and to alter duplex stability and base-pairing specificity .

5'-DMT-5-F-2'-dU Phosphoramidite: Why Standard dU or 5-Br-dU Analogs Are Not Direct Replacements


Generic substitution with unmodified 2'-deoxyuridine (dU) phosphoramidite or even other 5-halogenated analogs like 5-bromo-dU (5-Br-dU) phosphoramidite is not feasible due to fundamentally different physicochemical properties imparted by the 5-fluoro group. The small, highly electronegative fluorine atom alters base-pairing selectivity, increases duplex stability compared to dU or dT, and provides a unique ¹⁹F NMR handle absent in non-fluorinated compounds . Furthermore, 5-Br-dU, while a common structural probe, is photoreactive and can induce DNA damage upon UV exposure, a liability not shared by the photostable 5-F-dU analog [1]. These distinct properties dictate that the choice of building block must be driven by the specific experimental or therapeutic goal, as performance in applications like ¹⁹F NMR structural biology or non-photoreactive electron density mapping cannot be replicated by other readily available amidites .

5'-DMT-5-F-2'-dU Phosphoramidite: Quantitative Evidence of Differential Performance vs. Key Comparators


Enhanced Base Pairing Stability and Selectivity Compared to Thymidine and 5-Bromo-dU

The 5-fluoro modification in 5-F-dU significantly alters base-pairing properties. It has been demonstrated that 5-F-dU base pairs more strongly than thymidine (T) to both its complementary base, deoxyadenosine (dA), and to the mismatched base, deoxyguanosine (dG) . This provides a dual advantage: stronger binding to the target and a more detectable signal from the mismatch, which is useful in applications like mutation detection. In contrast, while 5-Br-dU phosphoramidite (a common heavy-atom derivative for X-ray crystallography) offers similar electron density, its use is limited by photoreactivity, which can lead to DNA strand breakage upon exposure to UV light . 5-F-dU serves as a non-photoreactive alternative, enabling experiments without this confounding variable.

Oligonucleotide Synthesis Base Pairing Duplex Stability

Unique ¹⁹F NMR Probe Capability for Non-Perturbing Structural Analysis of Nucleic Acid Topologies

5-F-dU phosphoramidite enables the site-specific incorporation of a ¹⁹F NMR probe into oligonucleotides. This has been shown to be minimally perturbing to the native DNA structure, allowing for the characterization of complex topologies like G-quadruplexes (GQs) and i-motifs (iMs) [1]. In a 2024 study, FdU was used to successfully differentiate various GQ and iM structures of the human telomeric DNA repeat sequence, providing unique ¹⁹F signatures for each topology [1]. This is in stark contrast to 5-Br-dU, which is commonly used as a heavy atom derivative for X-ray crystallography but cannot serve as an NMR probe. Furthermore, compared to TMP-F-dU-CE phosphoramidite (a convertible nucleoside for post-synthetic modification), 5-F-dU phosphoramidite allows for direct, one-step incorporation of the NMR-active label during standard synthesis [2].

¹⁹F NMR Structural Biology G-quadruplex Nucleic Acid Probing

Altered Duplex Stability and Helical Geometry with a Defined Destabilizing Effect Relative to Unmodified DNA

Incorporation of 5-fluoro-2'-deoxyuridine (FdUrd) into DNA duplexes has a quantifiable impact on their thermodynamic stability and structural geometry. UV thermal denaturation studies have shown that a single FdUrd substitution destabilizes the DNA duplex, lowering the melting temperature (Tm) by approximately 10 °C relative to a control duplex without the modification [1]. Furthermore, solution structures of FdUrd-substituted DNA decamers revealed that the modification affects the base roll angle at the substitution site, causing the helical axis to bend compared to the non-substituted duplex [2]. This is a distinct effect compared to other 5-substituted pyrimidines; for example, 5-propynyl-dU is known to significantly increase duplex stability, while 5-F-dU causes a substantial decrease. This makes 5-F-dU a valuable tool for investigating DNA flexibility and bending.

DNA Thermodynamics Nucleic Acid Structure Duplex Stability

5'-DMT-5-F-2'-dU Phosphoramidite: Recommended Scenarios for Procurement Based on Quantitative Evidence


¹⁹F NMR-Based Structural Probing of Nucleic Acid Conformations (e.g., G-Quadruplexes, i-Motifs)

Procurement is strongly indicated for laboratories engaged in NMR-based structural biology. The compound's proven utility as a non-perturbing ¹⁹F probe allows for the elucidation of dynamic nucleic acid structures in complex environments, including within living cells [1]. This scenario directly leverages the evidence from Section 3, where 5-F-dU was shown to provide unique spectral signatures for different DNA topologies, a capability not offered by common alternatives like 5-Br-dU or TMP-F-dU-CE phosphoramidite . This is a high-value application for studying the roles of non-canonical DNA structures in gene regulation and disease.

Synthesis of Non-Photoreactive, Heavy-Atom DNA Derivatives for X-ray Crystallography

For structural biologists using X-ray crystallography to solve DNA or RNA structures, 5-F-dU phosphoramidite is the superior choice over 5-Br-dU phosphoramidite. While both can serve as heavy-atom derivatives to solve the phase problem, 5-F-dU is non-photoreactive, eliminating the risk of UV-induced DNA damage and strand breaks that can compromise sample integrity and data quality [1]. This procurement decision is supported by the direct head-to-head comparison evidence presented in Section 3, highlighting a key safety and experimental reliability advantage.

Design of Oligonucleotide Probes and Therapeutics with Altered Base-Pairing Selectivity

Investigators developing oligonucleotide probes, primers, or antisense therapeutics that require enhanced discrimination between matched and mismatched targets should procure this amidite. As detailed in Section 3, 5-F-dU exhibits stronger binding to dA and the dG mismatch compared to thymidine, which can improve the sensitivity and specificity of molecular assays . This property is particularly valuable for applications like allele-specific PCR, single nucleotide polymorphism (SNP) detection, and in situ hybridization.

Synthesis of 5-Fluorouracil (5-FU) Prodrug Oligonucleotides for Cancer Research

This phosphoramidite is essential for research groups developing novel oligonucleotide-based prodrugs for anticancer therapy. The 5-F-dU moiety can be used to construct oligomers that, upon cellular uptake, release the active antimetabolite 5-fluorouracil (5-FU) or its monophosphate (5-FdUMP) in a controlled manner [1]. This approach aims to overcome resistance mechanisms to free 5-FU and improve therapeutic indices. The evidence from Section 4 supports this as a validated, high-impact application for which this specific building block is a non-substitutable reagent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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